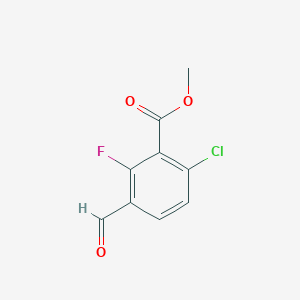

6-氯-2-氟-3-甲酰基苯甲酸甲酯

描述

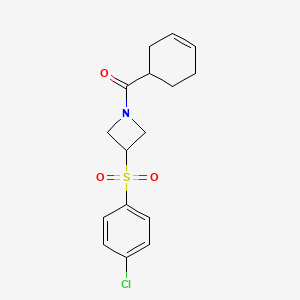

“Methyl 6-chloro-2-fluoro-3-formylbenzoate” is a chemical compound with the CAS Number: 1002106-09-3 . It has a molecular weight of 216.6 and its IUPAC name is methyl 6-chloro-2-fluoro-3-formylbenzoate .

Molecular Structure Analysis

The InChI code for “Methyl 6-chloro-2-fluoro-3-formylbenzoate” is 1S/C9H6ClFO3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 6-chloro-2-fluoro-3-formylbenzoate” is a solid, semi-solid, liquid, or lump . It should be stored in a dry place at a temperature between 2-8°C .科学研究应用

合成与表征

6-氯-2-氟-3-甲酰基苯甲酸甲酯及其衍生物通常用于合成复杂的有机化合物。例如,其类似物被用于多步合成5-甲氧基-6-卤代-3-β-乙酰胺基乙基苯并[b]噻吩,显示出较弱的抗排卵作用 (Campaigne & Kim, 1983)。此外,涉及亲核芳香取代和使用类似化合物的羰基化的方法导致相关苯甲酸衍生物的有效生产,适用于大规模制备 (Daniewski et al., 2002)。

磁共振研究

该化合物及其相关结构已成为质子和氟磁共振研究的主题,提供了对它们的分子内相互作用和空间效应的见解,这对理解氟化化合物的化学行为至关重要 (Schaefer et al., 1977)。

功能化和在成像中的应用

6-氯-2-氟-3-甲酰基苯甲酸甲酯的衍生物在合成新型潜在PET癌症成像剂中也至关重要,强调了它们在医学诊断和研究中的重要性 (Wang et al., 2006)。相关苯甲醛的功能化导致发现具有各种形式和互变异构体的化合物,扩大了化学多样性和潜在应用的范围 (Aksjonova et al., 2012)。

放射化学和放射合成

该化合物的氟化衍生物在放射化学中至关重要,例如在为PET开发6-氟-1-DOPA等放射性药物中,突出了其在推进诊断医学和治疗监测中的作用 (Wagner et al., 2009)。

除草剂和药物发现

此外,6-氯-2-氟-3-甲酰基苯甲酸甲酯作为除草剂和药物化合物的合成中间体,展示了其在农业和医疗保健领域的用途和重要性 (Yu, 2002)。

安全和危害

“Methyl 6-chloro-2-fluoro-3-formylbenzoate” is classified as dangerous, with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

methyl 6-chloro-2-fluoro-3-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMXOIMHDZEQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2613043.png)

![4-methoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2613045.png)

![4-(4-Bromophenyl)-2-[(4-bromophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2613046.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2613047.png)